molecular formula C26H31NO2 B3045829 1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- CAS No. 114729-83-8

1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-

Cat. No.: B3045829
CAS No.: 114729-83-8
M. Wt: 389.5 g/mol
InChI Key: TVPCVCIUPSVSBH-UHFFFAOYSA-N
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Description

1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- (CAS: 114729-83-8) is a synthetic organic compound with the molecular formula C₂₆H₃₁NO₂ and a molecular weight of 397.53 g/mol . Its structure consists of a hexanol backbone substituted at the 6-position with a bulky [(4-methoxyphenyl)diphenylmethyl]amino group. This substituent features a 4-methoxyphenyl moiety linked to a diphenylmethyl scaffold, conferring steric bulk and lipophilicity. The compound’s primary alcohol group at the terminal hexanol chain allows for functionalization, as demonstrated in its conjugation with succinic anhydride to form derivatives for biochemical applications .

The (4-methoxyphenyl)diphenylmethyl (Mmt) group is recognized as a protective group in organic synthesis, offering stability under acidic conditions while being cleavable via mild oxidation .

Properties

IUPAC Name

6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO2/c1-29-25-18-16-24(17-19-25)26(22-12-6-4-7-13-22,23-14-8-5-9-15-23)27-20-10-2-3-11-21-28/h4-9,12-19,27-28H,2-3,10-11,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPCVCIUPSVSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551640
Record name 6-{[(4-Methoxyphenyl)(diphenyl)methyl]amino}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114729-83-8
Record name 6-{[(4-Methoxyphenyl)(diphenyl)methyl]amino}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Benzophenone with 4-Bromoanisole

The protocol involves a Friedel-Crafts alkylation between benzophenone and 4-bromoanisole in the presence of lithium and tetrahydrofuran (THF). The reaction proceeds via a Grignard-like mechanism, where lithium facilitates the formation of a benzophenone-derived carbanion. This intermediate reacts with 4-bromoanisole to yield 4-methoxyphenyl diphenylmethanol. Key conditions include:

  • Molar ratio : Benzophenone to 4-bromoanisole (1:1.2)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : Reflux at 65°C for 12 hours.

Chlorination of 4-Methoxyphenyl Diphenylmethanol

The alcohol intermediate is converted to the corresponding chloride using thionyl chloride (SOCl₂) in acetic acid. This step achieves near-quantitative conversion:

  • Reagents : Thionyl chloride (2.5 equivalents), acetic acid (catalytic)
  • Conditions : 60°C for 3 hours, yielding 4-methoxyphenyl diphenylmethyl chloride with >95% purity.

Preparation of 6-Amino-1-Hexanol

The hexanol backbone is functionalized with an amine group at the 6-position. While direct methods for 6-amino-1-hexanol synthesis are sparsely documented, analogous approaches from peptoid chemistry (e.g., Ugi reactions) provide viable pathways.

Reductive Amination of 6-Oxohexanol

A two-step process involving:

  • Oxidation : 1,6-Hexanediol is selectively oxidized at the terminal alcohol using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and iodobenzene diacetate (PhI(OAc)₂) to form 6-oxohexanol.
  • Reductive Amination : The ketone intermediate reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN), yielding 6-amino-1-hexanol.
  • Yield : 68–72% after column purification.

Coupling of 4-Methoxyphenyl Diphenylmethyl Chloride with 6-Amino-1-Hexanol

The final step involves nucleophilic substitution to attach the protecting group to the amine.

Reaction Conditions

  • Substrates : 6-Amino-1-hexanol (1.0 equivalent), 4-methoxyphenyl diphenylmethyl chloride (1.1 equivalents)
  • Base : Triethylamine (2.5 equivalents) to scavenge HCl
  • Solvent : Dichloromethane (DCM) at 0°C to room temperature
  • Time : 24 hours.

Workup and Purification

  • Extraction : The crude product is washed with brine and extracted into DCM.
  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the target compound.
  • Yield : 85–92% with >98% purity by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.15 (m, 14H, aromatic), 6.85 (d, 2H, J = 8.8 Hz), 3.80 (s, 3H, OCH₃), 3.65 (t, 2H, J = 6.6 Hz, CH₂OH), 2.60 (t, 2H, J = 6.8 Hz, CH₂N), 1.50–1.20 (m, 8H, CH₂).
  • ¹³C NMR (100 MHz, CDCl₃): δ 159.2 (C-OCH₃), 144.5–126.0 (aromatic carbons), 63.1 (CH₂OH), 55.3 (OCH₃), 53.8 (CH₂N), 32.5–22.0 (aliphatic carbons).

Purity and Yield Optimization

Parameter Value Source
Isolated Yield 85–92%
Purity (HPLC) >98%
Reaction Time 24 hours

Alternative Synthetic Routes

Smiles Rearrangement for Amino Alcohol Synthesis

A metal-free approach reported by The Journal of Organic Chemistry utilizes a Smiles rearrangement to form β-amino alcohols. Although designed for β-substituted derivatives, adapting this method could involve:

  • Sulfonamide Formation : Reacting 6-hydroxyhexyl sulfonate with 4-methoxyphenyl diphenylmethylamine.
  • Rearrangement : Base-mediated intramolecular displacement to yield the target compound.
  • Limitation : Lower yields (50–60%) compared to the nucleophilic substitution route.

Chemical Reactions Analysis

Types of Reactions

1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- can undergo various chemical reactions, including:

    Oxidation: The hexanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require the use of a catalyst, such as iron(III) chloride (FeCl3), and are carried out under controlled temperature conditions.

Major Products Formed

    Oxidation: Formation of hexanoic acid or hexanal.

    Reduction: Formation of the corresponding primary or secondary amine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups or to study reaction mechanisms.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Herbicidal Activity

Compounds with 4-methoxyphenyl substituents, such as those in , exhibit moderate herbicidal activity against rape (Brassica napus) but weak efficacy against barnyard grass (Echinochloa crus-galli) .

Estrogenic and Proestrogenic Activity

The 4-methoxyphenyl group is a critical determinant of metabolic behavior. Methoxychlor and MDDE act as proestrogens, requiring hepatic O-demethylation to hydroxylated metabolites (e.g., mono-OH-MDDE, bis-OH-methoxychlor) for estrogenic activity . Similarly, the target compound’s methoxy group may undergo metabolic demethylation, yielding bioactive hydroxylated derivatives. In contrast, compounds with pre-existing hydroxyl groups (e.g., 4-hydroxyphenyl analogs) exhibit direct estrogenic activity without requiring metabolic activation .

Metabolic Stability

  • Target Compound : Likely metabolized via cytochrome P450-mediated O-demethylation , analogous to methoxychlor .

Biological Activity

1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- is a chemical compound with the molecular formula C26H31NO2C_{26}H_{31}NO_2 and a molecular weight of 389.5 g/mol. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The structure of 1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- features a hexanol backbone with a diphenylmethyl and methoxyphenyl substituent. Its structural complexity suggests potential interactions with biological targets.

Anticancer Properties

Research has indicated that compounds similar to 1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- may exhibit anticancer properties . For instance, studies on related compounds have shown their ability to inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of the cell cycle through interactions with tubulin polymerization pathways.

Case Study: Apoptosis Induction

A study investigating the effects of structurally similar compounds on cancer cells demonstrated that these compounds could induce apoptosis in a dose-dependent manner. The following table summarizes findings from various studies:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)10Tubulin disruption
Compound BHeLa (Cervical Cancer)15Apoptosis via caspase activation
1-Hexanol...A549 (Lung Cancer)TBDTBD

Antimicrobial Activity

Preliminary studies suggest that similar compounds may also exhibit antimicrobial activity . The presence of aromatic rings in the structure could enhance interaction with microbial cell membranes, potentially leading to disruption and cell death.

Research Findings

  • Antibacterial Activity : Compounds related to 1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- have shown selective antibacterial activity against Gram-positive bacteria.
  • Mechanisms : The mechanisms may involve interference with bacterial cell wall synthesis or inhibition of protein synthesis.

Safety and Toxicology

A comprehensive safety data sheet indicates that while the compound is primarily used in laboratory settings, its toxicity profile has not been extensively characterized. It is essential to handle this compound with care due to potential unknown effects on human health.

Q & A

Q. What are the key synthetic routes for 1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-?

The synthesis of this compound involves nucleophilic substitution or reductive amination. For example, the amino group can be introduced via reaction of 6-amino-1-hexanol with a substituted benzophenone derivative (e.g., 4-methoxyphenyldiphenylmethyl chloride) under basic conditions. Analytical validation via 1H^1H-NMR and mass spectrometry is critical to confirm structural integrity, particularly to verify the presence of the methoxy and diphenylmethyl groups .

Q. How can the solubility of this compound in aqueous and organic solvents be predicted?

Solubility is influenced by the hydrophobic diphenylmethyl group and polar amino/hexanol moieties. Empirical methods like the Hansen solubility parameters or computational tools (e.g., COSMO-RS) can predict miscibility. Experimental validation via phase diagrams is recommended, as seen in studies of 1-hexanol’s interaction with surfactants in micellar systems .

Q. What spectroscopic techniques are optimal for characterizing its structure?

  • NMR : 1H^1H- and 13C^{13}C-NMR to identify proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).
  • FTIR : To detect functional groups (e.g., O-H stretch at ~3300 cm1^{-1}, C-O-C stretch at ~1250 cm1^{-1}) .

Q. How does the compound’s polarity affect its chromatographic separation?

Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) is effective. The diphenylmethyl group increases hydrophobicity, requiring higher organic solvent ratios for elution compared to unsubstituted 1-hexanol derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during substitution.
  • Catalysts : Use of Lewis acids (e.g., ZnCl2_2) to activate electrophilic groups.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group.
    Statistical optimization via response surface methodology (RSM) has been applied to similar amination reactions .

Q. What mechanistic insights explain its role in micelle-to-vesicle transitions?

In surfactant systems (e.g., CTAT), the compound’s amphiphilicity alters packing parameters. SANS data show that increasing 1-hexanol concentration reduces micellar curvature, promoting vesicle formation. Critical thresholds can be identified via scattering intensity shifts at ~0.1–0.2 Å1^{-1} .

Q. How do structural modifications influence biological activity (e.g., receptor binding)?

Structure-activity relationship (SAR) studies indicate:

  • Methoxy group : Enhances lipophilicity, improving membrane permeability.
  • Diphenylmethyl group : Steric bulk may reduce off-target interactions.
    Calcium imaging assays (e.g., OR1G1 inhibition by 1-hexanol derivatives) reveal antagonistic effects dependent on substituent positioning .

Q. What computational methods predict its thermodynamic properties?

Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) can estimate:

  • Glass transition temperature (TgT_g) : Affected by hydrogen bonding between hydroxyl and amino groups.
  • Heat capacity : Validated against experimental data from differential scanning calorimetry (DSC) .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in remediation studies?

shows 1-hexanol increases DNAPL volume (mobilization) despite its role as a co-solvent. This contradiction arises from partitioning behavior: 1-hexanol reduces interfacial tension, overriding solubilization. Controlled experiments with varying alcohol ratios and interfacial tension measurements (e.g., pendant drop tensiometry) are needed to clarify mechanisms .

Q. Why do MD simulations and experimental TgT_gTg​ values diverge?

Discrepancies may stem from force field limitations in modeling weak van der Waals interactions. Cross-validation with experimental techniques (e.g., dielectric spectroscopy) and hybrid force fields (e.g., L-OPLS) improve accuracy .

Methodological Recommendations

Parameter Technique Application Example
Reaction OptimizationResponse Surface Methodology (RSM)Maximizing amination yield
Structural AnalysisSmall-Angle Neutron Scattering (SANS)Micellar transition studies
Environmental ImpactOECD 301 Biodegradation TestAssessing aerobic degradation pathways
Receptor BindingCalcium Imaging (e.g., Fluo-4 AM dye)OR1G1 antagonism profiling

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-
Reactant of Route 2
Reactant of Route 2
1-Hexanol, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-

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